L-Phenylalanine-1-13C
Overview
Description
Native Chemical Ligation at Phenylalanine
The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine has been demonstrated as a means to enable native chemical ligation at phenylalanine. This process involves capping a tetrapeptide with the N-Boc amino acid, followed by successful ligation with C-terminal thioesters and selective desulfurization. This method has been applied to the synthesis of peptides like LYRAMFRANK, showing compatibility with reactive side chains and the ability to ligate amino acids other than glycine .
Molecular Structure Analysis
L-phenylalanine and its monohydrated complex were studied using resonant two-photon ionization. The molecular structure was found to be minimally affected by hydration, with water forming a cyclic hydrogen bond at the carboxyl group. This study provided insights into the subtle structural changes upon hydration and the preference for hydration of certain conformers of L-phenylalanine .
Chiral Recognition in Metal-Organic Frameworks
An L-phenylalanine-based metal-organic framework (MOF) was designed to reveal the chiral recognition mechanism of amino acids like alanine and leucine. Using 13C CP MAS NMR spectroscopy and other techniques, the study provided a proof-of-concept for the use of L-phenylalanine-based MOFs in chiral recognition applications .
Phenylalanine Kinetics in Schizophrenia
The kinetics of phenylalanine were examined in schizophrenia patients using an L-[1-13C]phenylalanine breath test. The study found altered phenylalanine kinetics in patients compared to controls, suggesting that this test could be a novel way to detect metabolic changes associated with schizophrenia. The study also indicated that these changes were unlikely to be due to antipsychotic medication .
Synthesis of Optically Pure Amino Acids
L-phenylalanine cyclohexylamide was used as a chiral auxiliary for the synthesis of optically pure α,α-disubstituted amino acids. The study demonstrated the efficiency of this auxiliary in producing protected and activated amino acid building blocks for peptide synthesis, with implications for the synthesis of diverse optically pure amino acids .
Isotopically Labelled L-Phenylalanine and L-Tyrosine
A synthetic route for stable-isotope-substituted L-phenylalanine was presented, allowing for the introduction of 13C, 15N, and deuterium labels. The method involved enzymatic reductive amination reactions and provided a way to obtain highly enriched L-phenylalanine with high enantiomeric purity on a significant scale .
Enzymatic Synthesis of Labelled L-Phenylalanine
The enzymatic synthesis of L-phenylalanine labelled with 13C or 14C in the carboxylic group was achieved through a combination of chemical and enzymatic methods. This synthesis involved the conversion of labelled acetate into cinnamic acid species, followed by enzymatic addition of ammonia, yielding labelled L-phenylalanine with high purity .
Asymmetric Synthesis of Labelled Phenylalanine
An asymmetric synthesis of L-[3-13C]phenylalanine was developed from [13C]carbon monoxide. The process involved the diastereoselective alkylation of oxazinone with benzyl bromides, followed by several steps to produce L-[3-13C]phenylalanine with high optical purity. This method provides a pathway for the synthesis of isotopically labelled phenylalanine for various applications .
Phenylalanine Hydroxylase and Substrate Activation
The crystal structure of the ternary complex of human phenylalanine hydroxylase with its cofactor and a substrate analogue was solved. This study provided insights into the enzyme's substrate specificity, catalytic mechanism, and the molecular basis for substrate activation. It also highlighted the structural changes upon substrate binding, which may have functional implications for the enzyme's activity .
Phenylalanine Ammonia-lyase in Fungi and Plants
Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the first step in the phenylpropanoid pathway, leading to the biosynthesis of various secondary products. This review discussed the role of PAL in fungi and plants, the metabolic pathways involved, and the significance of phenylalanine in protein synthesis and secondary metabolite production .
Scientific Research Applications
Metabolic Studies and Tracer Analysis
- L-Phenylalanine-1-13C is used in metabolic studies to understand amino acid metabolism. The isotopic enrichment of L-Phenylalanine-1-13C in plasma and urine allows for the estimation of flux and oxidation rates in human metabolism. This has been demonstrated in studies where oral infusions of L-[1-13C]phenylalanine achieved isotopic steady-state conditions, facilitating the determination of amino acid flux and oxidation (Bross et al., 1998).
Phenylalanine Kinetics in Health and Disease
- L-Phenylalanine-1-13C has been instrumental in studies assessing phenylalanine kinetics in various health conditions. For instance, research using L-[1-13C]phenylalanine breath tests has revealed altered phenylalanine kinetics in schizophrenia patients, indicating its potential as a novel laboratory test in chronic schizophrenia patients (Teraishi et al., 2012).
Nutritional Research
- In nutritional research, L-Phenylalanine-1-13C has been used to explore protein synthesis rates in different tissues. For example, a study on lactating dairy cows infused with L-[1-13C]phenylalanine revealed differences in protein turnover rates between various organ tissues and skeletal muscle (Burd et al., 2013).
Liver Function Evaluation
- L-Phenylalanine-1-13C is also employed in evaluating liver function. The L-[1-13C] phenylalanine breath test (PheBT) is used to assess hepatocyte functional capacity in liver diseases, with studies demonstrating a correlation between PheBT results and phenylalanine hydroxylase (PAH) activity in the liver (Wei-Li Yan et al., 2006).
Amino Acid Biosynthesis
- L-Phenylalanine-1-13C aids in understanding the biosynthesis of amino acids. Research on Escherichia coli, for example, has used L-Phenylalanine-1-13C to identify key enzymes in the phenylalanine biosynthesis pathway, which is crucial for enhancing L-Phenylalanine production (Ding et al., 2016).
Chiral Recognition Studies
- The compound has also been used in studies of chiral recognition, as seen in research using L-phenylalanine-based metal-organic frameworks to explore the chiral recognition mechanism of alanine and leucine (Ma et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-phenyl(113C)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-DMSOPOIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583968 | |
Record name | L-(~13~C)Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalanine-1-13C | |
CAS RN |
81201-86-7 | |
Record name | L-(~13~C)Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.